molecular formula C6H9N3O3 B3070944 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol CAS No. 1006950-51-1

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol

Cat. No. B3070944
CAS RN: 1006950-51-1
M. Wt: 171.15 g/mol
InChI Key: SFOZXZKTONHBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C6H9N3O3 . It is also known by other names such as AKOS B024003, ART-CHEM-BB B024003, 1H-Pyrazole-1-ethanol, 5-methyl-3-nitro-, and 2-(5-Methyl-3-nitro-1h-pyrazol-1-yl)ethan-1-ol .

Scientific Research Applications

Coordination Chemistry and Complex Formation

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol, due to its structural features, finds applications in coordination chemistry, particularly in the formation of metal complexes. For instance, the reactivity of similar ligands with palladium(II) and platinum(II) has been studied, leading to the synthesis of new complexes characterized by various spectroscopic techniques and X-ray diffraction. These complexes show interesting structural configurations and intermolecular interactions, indicative of potential applications in catalysis, materials science, and as models for studying metal-ligand interactions (Pérez et al., 2013).

Organic Synthesis

In organic synthesis, compounds related to this compound are valuable intermediates for the construction of more complex molecular architectures. For example, l-proline-catalyzed domino reactions involving similar pyrazolyl compounds have been used to synthesize highly functionalized pyrazolo[3,4-b]pyridines, showcasing the utility of these pyrazolyl derivatives in facilitating multicomponent reactions that lead to the creation of novel heterocyclic compounds with potential biological activity (Gunasekaran et al., 2014).

Material Science and Molecular Electronics

In the realm of material science and molecular electronics, the structural peculiarities of this compound and its derivatives can be leveraged to design and synthesize new materials. These materials, such as those obtained from microwave-assisted synthetic methods, can exhibit novel properties suitable for electronic applications, demonstrating the versatility of pyrazolyl derivatives in the development of advanced materials with tailored electronic properties (Hadiyal et al., 2020).

Crystal Engineering and Supramolecular Chemistry

The ability of pyrazolyl derivatives to engage in hydrogen bonding and other non-covalent interactions makes them suitable candidates for crystal engineering and supramolecular chemistry applications. Studies have shown that these compounds can form hydrogen-bonded sheets and chains, leading to diverse solid-state architectures. This highlights their potential in designing molecular crystals with specific physical properties, useful in areas such as pharmaceuticals and materials chemistry (Portilla et al., 2007).

Biochemical Analysis

Biochemical Properties

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, impacting cellular metabolism and energy production. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NAMPT can alter NAD+ levels, affecting cellular energy balance and metabolic flux . This compound may also impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in signal transduction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with NAMPT involves binding to the enzyme’s active site, modulating its catalytic activity . This binding can lead to enzyme inhibition or activation, depending on the context and concentration of the compound. Additionally, this compound may influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound exhibits good thermal stability, with decomposition temperatures ranging from 215°C to 340°C . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies can reveal its potential for sustained impact on cellular processes and overall stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with NAMPT, for example, influences the NAD+ salvage pathway, impacting cellular energy production and redox balance . Additionally, this compound may affect other metabolic pathways by modulating the activity of key enzymes and transporters, leading to changes in metabolite levels and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Its distribution within tissues can influence its overall efficacy and potential side effects, making it essential to study its transport mechanisms and localization patterns.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules within the cell. For example, its localization to the nucleus may indicate a role in gene regulation, while its presence in the mitochondria could suggest involvement in energy metabolism.

properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-4-6(9(11)12)7-8(5)2-3-10/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOZXZKTONHBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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